molecular formula C22H23N2.H2O4P<br>C22H25N2O4P B12693198 1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate CAS No. 83969-07-7

1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate

Cat. No.: B12693198
CAS No.: 83969-07-7
M. Wt: 412.4 g/mol
InChI Key: POTNGOZAHASYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate is unique due to its specific phosphate group, which enhances its solubility and reactivity compared to other indole derivatives. This makes it particularly useful in biological and medicinal applications .

Properties

CAS No.

83969-07-7

Molecular Formula

C22H23N2.H2O4P
C22H25N2O4P

Molecular Weight

412.4 g/mol

IUPAC Name

dihydrogen phosphate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium

InChI

InChI=1S/C22H22N2.H3O4P/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;1-5(2,3)4/h5-14H,1-4H3;(H3,1,2,3,4)

InChI Key

POTNGOZAHASYEF-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.OP(=O)(O)[O-]

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.OP(=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.